molecular formula C15H25N3O3 B14764197 tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate

Cat. No.: B14764197
M. Wt: 295.38 g/mol
InChI Key: AMIZNSXYFZQPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate is a compound that features a tert-butyl group, a pyrazole ring, and a cyclohexyl carbamate moiety

Preparation Methods

The synthesis of tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the cyclohexyl carbamate core, followed by the introduction of the pyrazole ring and the tert-butyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the tert-butyl group may be substituted with other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl ((1r,4r)-4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the pyrazole ring or the cyclohexyl carbamate moiety.

    Cyclohexyl carbamate derivatives: These compounds share the cyclohexyl carbamate core but may have different functional groups attached.

    Pyrazole-containing compounds: These compounds contain the pyrazole ring but may have different substituents and overall structures

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl N-[4-(1H-pyrazol-4-yloxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)21-14(19)18-12-6-4-11(5-7-12)10-20-13-8-16-17-9-13/h8-9,11-12H,4-7,10H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

AMIZNSXYFZQPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)COC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.